Neu5Ac-alpha-4MU

Description

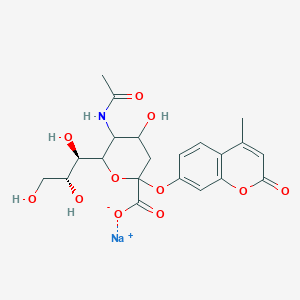

Neu5Ac-α-4MU (N-acetylneuraminic acid α-linked to 4-methylumbelliferone) is a synthetic sialic acid derivative designed to combine the biological activity of Neu5Ac with the fluorescent properties of 4-methylumbelliferone (4MU). As a sialic acid analogue, it is structurally characterized by an α-glycosidic linkage between Neu5Ac and the 4MU moiety. This compound is primarily utilized in enzymatic assays as a fluorogenic substrate for sialidases (neuraminidases) and sialyltransferases, enabling real-time monitoring of enzyme activity via fluorescence release upon cleavage . Its synthesis typically involves glycosylation reactions under controlled conditions to ensure stereochemical purity, followed by characterization via NMR, mass spectrometry, and elemental analysis to confirm identity and purity .

Properties

IUPAC Name |

sodium;5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1/t13?,14-,17?,18-,19?,21?;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNXBDLJYKMDAI-VEHDCLMCSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24NNaO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Neu5Ac-alpha-4MU is synthesized through a multi-step chemical process. The synthesis typically involves the coupling of 4-methylumbelliferone with N-acetylneuraminic acid under specific reaction conditions. The process may include steps such as protection and deprotection of functional groups, activation of carboxyl groups, and coupling reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The production process is designed to ensure consistency, high yield, and cost-effectiveness. Quality control measures are implemented to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Neu5Ac-alpha-4MU undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The most notable reaction is its hydrolysis by sialidases, which cleaves the compound to release 4-methylumbelliferone, a fluorescent product .

Common Reagents and Conditions

Hydrolysis: Sialidases are the primary enzymes used for the hydrolysis of this compound. The reaction typically occurs under mild acidic or neutral conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidized derivatives.

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which is a highly fluorescent compound. This property makes it useful for sensitive and quantitative detection of sialidase activity .

Scientific Research Applications

Enzymatic Assays

Sialidase Activity Measurement

Neu5Ac-alpha-4MU is primarily employed as a substrate in fluorometric assays to measure sialidase activity. When hydrolyzed by sialidases, it releases 4-methylumbelliferone (4MU), which can be quantified fluorometrically. This method allows researchers to assess the kinetic parameters of different sialidases efficiently.

Table 1: Sialidase Activity Assay Parameters

| Parameter | Description |

|---|---|

| Substrate | This compound |

| Product | 4-Methylumbelliferone (4MU) |

| Detection Method | Fluorometry |

| Excitation Wavelength | 365 nm |

| Emission Wavelength | 445 nm |

| Typical Reaction Time | 30 minutes to several hours |

Clinical Diagnostics

Detection of Viral Infections

This compound has been utilized in the detection of influenza viruses through its role in identifying viral sialidases. The compound allows for the selective detection of drug-resistant strains of influenza A viruses (IAVs) when combined with specific imaging probes and anti-influenza drugs .

Case Study: Influenza Virus Detection

In a study involving the use of this compound, researchers successfully identified drug-resistant IAVs by measuring sialidase activity in clinical samples. The fluorescence produced upon hydrolysis provided a rapid diagnostic tool for monitoring viral infections and assessing treatment efficacy.

Research on Sialidase Functionality

Role in Neurobiology and Metabolism

Recent studies have highlighted the importance of sialidases in various biological processes, including memory formation and metabolic regulation . this compound is instrumental in investigating these roles by allowing for real-time imaging of sialidase activity in live tissues.

Table 2: Biological Roles Investigated with this compound

| Biological Process | Description |

|---|---|

| Memory Formation | Sialidases involved in synaptic plasticity |

| Glutamate Release | Regulation of neurotransmitter release |

| Pancreatic Function | Role in insulin secretion |

Therapeutic Research

Potential Drug Development

The compound's ability to modulate sialidase activity has implications for drug development, particularly in creating inhibitors that target pathogenic sialidases involved in diseases such as cancer and viral infections . this compound can be used to screen for potential inhibitors that could serve as therapeutic agents.

Case Study: Sialidase Inhibitor Screening

In a screening assay using this compound, researchers identified several compounds that effectively inhibited sialidase activity associated with cancer cell metastasis. These findings suggest that targeting sialidases may provide a novel approach to cancer treatment.

Mechanism of Action

Neu5Ac-alpha-4MU exerts its effects primarily through its interaction with sialidases. Upon enzymatic cleavage by sialidases, the compound releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence allows for the sensitive detection and quantification of sialidase activity. The molecular targets of this compound include various sialidases found in pathogens and host cells, which play roles in infection, immune response, and cellular communication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Neu5Ac-α-4MU belongs to a broader class of sialic acid derivatives and fluorogenic substrates. Below, it is compared with two structurally and functionally related compounds: CMP-Neu5Ac (cytidine monophosphate-N-acetylneuraminic acid) and 4MU-Neu5Ac-β (4-methylumbelliferone β-linked to Neu5Ac).

Table 1: Structural and Functional Comparison

| Property | Neu5Ac-α-4MU | CMP-Neu5Ac | 4MU-Neu5Ac-β |

|---|---|---|---|

| Linkage | α-glycosidic (Neu5Ac-4MU) | Phosphodiester (CMP-Neu5Ac) | β-glycosidic (Neu5Ac-4MU) |

| Molecular Weight | ~492 g/mol | ~656 g/mol | ~492 g/mol |

| Fluorescence | Yes (λex/λem = 365/450 nm) | No | Yes (λex/λem = 365/450 nm) |

| Primary Use | Sialidase/sialyltransferase assays | Sialyltransferase donor substrate | Sialidase assays (β-specific) |

| Enzyme Inhibition | Competitive inhibitor (Ki = 2.3 µM) | Substrate (Km = 8.5 µM) | Substrate (Km = 5.1 µM) |

| Solubility | Water-methanol miscible | Water-soluble | Water-methanol miscible |

Key Research Findings

Enzymatic Specificity: Neu5Ac-α-4MU is selective for α-specific sialidases, such as those from Clostridium perfringens, with a reported catalytic efficiency (kcat/Km) of 1.2 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup> . In contrast, 4MU-Neu5Ac-β is specific for β-sialidases found in mammalian lysosomes. CMP-Neu5Ac serves as a donor substrate for sialyltransferases in glycan biosynthesis but lacks fluorescence, limiting its utility in real-time assays .

Synthetic Accessibility: Neu5Ac-α-4MU requires regioselective α-glycosylation, which poses challenges in avoiding β-anomer formation. Recent advances in glycosyl donor activation (e.g., using trichloroacetimidate derivatives) have improved α-selectivity to >90% . CMP-Neu5Ac is synthesized enzymatically via CMP-sialic acid synthetase, ensuring high fidelity but requiring specialized enzymes .

Thermodynamic Stability :

- Neu5Ac-α-4MU exhibits lower aqueous stability compared to CMP-Neu5Ac due to hydrolysis susceptibility at the α-linkage (t1/2 = 48 hours at pH 7.4 vs. t1/2 = 120 hours for CMP-Neu5Ac) .

Analytical and Industrial Relevance

- Characterization: Neu5Ac-α-4MU is rigorously analyzed via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 5.2 ppm for anomeric proton) and HRMS (m/z 493.18 [M+H]<sup>+</sup>), with purity confirmed by HPLC (>98%) .

- Regulatory Considerations : As a fluorogenic probe, it falls under guidelines for research chemicals, requiring documentation of stability and fluorescence quantum yield (Φ = 0.85) for assay validation .

Biological Activity

Neu5Ac-alpha-4MU (4MU-Neu5Ac) is a fluorogenic substrate used extensively in biochemical assays to study sialidase activity. This compound, a derivative of N-acetylneuraminic acid (Neu5Ac), plays a significant role in various biological processes, including cellular recognition, signaling, and pathogen interactions. This article explores the biological activity of 4MU-Neu5Ac through detailed research findings, case studies, and data tables.

1. Overview of this compound

Neu5Ac is a sialic acid found in many organisms, including humans. It is crucial for numerous physiological and pathological processes such as cell adhesion, viral invasion, and immune responses. The introduction of the 4-methylumbelliferyl (4MU) group enhances its utility in detecting sialidase activity due to its fluorescent properties upon hydrolysis.

The hydrolysis of 4MU-Neu5Ac by sialidases releases 4-methylumbelliferone (4MU), which can be quantitatively measured using fluorescence spectroscopy. This property allows researchers to investigate the activity of various sialidases under different conditions.

2.1 Sialidase Isozymes and Activity

Research indicates that different sialidase isozymes preferentially hydrolyze 4MU-Neu5Ac depending on pH conditions. For instance:

- Neu2 and Neu4 show significant activity at neutral pH (7.3).

- Neu1 and Neu3 exhibit weaker activity under the same conditions but are more efficient at acidic pH levels (around 4.6) .

3.1 Role in Neural Activity

A study demonstrated that neural excitation significantly influences sialidase activity measured with 4MU-Neu5Ac. Specifically:

- Sialidase activity increased with high potassium-induced depolarization.

- Glutamate stimulation led to a marked rise in sialidase activity, suggesting a role in synaptic plasticity and neurotransmitter release .

3.2 Interaction with Pathogens

Neu5Ac has been shown to interfere with pathogen adherence to host cells. For example:

- Neu5Ac competitively inhibits the adhesion of various pathogens to epithelial cells, reducing infection rates.

- In vitro studies indicated that Neu5Ac effectively blocked the hemagglutination activity of influenza viruses .

4.1 Sialidase Activity in Bifidobacteria

A study examined the exo-α-sialidase activity of bifidobacterial strains using 4MU-Neu5Ac as a substrate:

| Strain | Km (µM) | kcat (s⁻¹) |

|---|---|---|

| Bifidobacterium spp. | 28 | 1300 |

The results indicated that bifidobacteria possess significant sialidase activity, which may play a role in gut health by modulating glycan availability for microbial metabolism .

4.2 Antioxidative Properties

Neu5Ac also exhibits antioxidative properties, which have been linked to its ability to scavenge reactive oxygen species (ROS). This function may mitigate oxidative stress-related damage in cells .

5. Research Findings Summary

Recent studies have highlighted several key findings regarding the biological activities associated with this compound:

- Neural Plasticity : Increased sialidase activity correlates with neural excitation.

- Antimicrobial Effects : Neu5Ac can inhibit pathogen adherence, showcasing potential therapeutic applications.

- Antioxidant Activity : Neu5Ac reduces oxidative stress, indicating protective roles in various diseases.

6. Conclusion

This compound serves as an essential tool for studying sialidase activity and has significant implications in neuroscience, microbiology, and therapeutic development. Its ability to influence cellular interactions and modulate enzymatic activities underscores its importance in both health and disease contexts.

Q & A

Q. What are the established protocols for synthesizing Neu5Ac-alpha-4MU, and how can purity be validated?

this compound synthesis typically involves enzymatic or chemical sialylation of 4-methylumbelliferyl (4MU) with N-acetylneuraminic acid (Neu5Ac). Key steps include optimizing reaction conditions (e.g., pH, temperature, enzyme/substrate ratios) and purification via HPLC or column chromatography. Purity validation requires:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing characteristic peaks (e.g., anomeric protons for α-linkage) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using UV detection at 315 nm (4MU fluorescence) with a C18 reverse-phase column .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M-H]⁻ ion at m/z 446.1) .

Q. Which enzymatic assays are suitable for quantifying this compound activity in vitro?

this compound is widely used as a fluorogenic substrate for sialidases (neuraminidases). Methodological considerations include:

- Fluorometric Assays : Monitor 4MU release (excitation 365 nm, emission 450 nm) with a calibration curve for quantification. Include controls for background fluorescence (e.g., substrate auto-hydrolysis) .

- Kinetic Parameters : Calculate and using Michaelis-Menten plots. Ensure linearity within the initial velocity phase (e.g., <10% substrate depletion) .

- Inhibitor Screening : Pre-incubate enzymes with inhibitors (e.g., oseltamivir) to assess competitive/non-competitive inhibition patterns .

Q. How should this compound be stored to maintain stability in long-term studies?

Stability depends on solvent and temperature:

- Lyophilized Form : Store at -20°C in anhydrous DMSO or dry, inert atmospheres to prevent hydrolysis .

- Aqueous Solutions : Prepare fresh daily; avoid freeze-thaw cycles. Use buffers with pH 6.5–7.5 to minimize acid/base-catalyzed degradation .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing variability in this compound-based sialidase studies?

To address reproducibility:

- Sample Preparation : Standardize enzyme sources (e.g., recombinant vs. native) and pre-treat with protease inhibitors to prevent degradation .

- Blinding and Randomization : Assign assay replicates to different researchers/instruments to reduce operator bias .

- Statistical Power : Use power analysis to determine sample size (e.g., ≥3 replicates per condition, α=0.05) .

- Negative Controls : Include heat-inactivated enzymes and substrate-only wells to identify non-specific signals .

Q. How can contradictory data on this compound substrate specificity across studies be resolved?

Discrepancies often arise from methodological differences:

- Enzyme Source Variability : Compare kinetic data using enzymes from standardized sources (e.g., Clostridium perfringens vs. human NEU1) .

- Buffer Composition : Assess ionic strength and cofactor requirements (e.g., Ca²⁺ for some bacterial sialidases) .

- Cross-Validation : Replicate conflicting experiments using identical conditions and orthogonal methods (e.g., HPLC vs. fluorescence) .

Q. What computational approaches complement experimental studies of this compound-enzyme interactions?

Integrate molecular modeling to:

- Docking Simulations : Predict binding poses using tools like AutoDock Vina. Validate with mutagenesis (e.g., key residues in the sialidase active site) .

- Molecular Dynamics (MD) : Simulate substrate-enzyme stability over time (e.g., 100 ns trajectories) to identify conformational changes affecting catalysis .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze transition states for hydrolysis mechanisms .

Q. How can researchers address gaps in understanding this compound’s role in glycan remodeling in vivo?

Current limitations include poor cell permeability of 4MU derivatives. Strategies:

- Prodrug Modifications : Synthesize membrane-permeable analogs (e.g., acetylated 4MU) and monitor intracellular hydrolysis .

- Imaging Techniques : Use fluorescently tagged this compound analogs with confocal microscopy to track subcellular localization .

- Animal Models : Employ knockouts (e.g., NEU1-deficient mice) to correlate substrate turnover with phenotypic outcomes .

Methodological Frameworks

- PICOT Framework : For clinical studies, define P opulation (e.g., NEU1-associated diseases), I ntervention (substrate activity modulation), C omparison (wild-type vs. mutant enzymes), O utcome (enzyme kinetics), and T imeframe (acute vs. chronic exposure) .

- FINER Criteria : Ensure questions are F easible (e.g., accessible reagents), I nteresting (mechanistic novelty), N ovel (unexplored enzyme isoforms), E thical (non-hazardous protocols), and R elevant (therapeutic implications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.